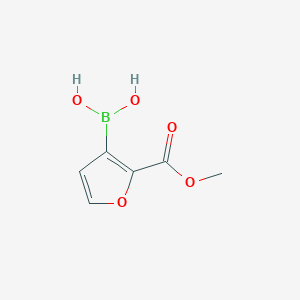

2-Methoxycarbonyl-furan-3-boronic acid

説明

特性

分子式 |

C6H7BO5 |

|---|---|

分子量 |

169.93 g/mol |

IUPAC名 |

(2-methoxycarbonylfuran-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BO5/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 |

InChIキー |

UICUAAMZSHUTPE-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(OC=C1)C(=O)OC)(O)O |

製品の起源 |

United States |

科学的研究の応用

Biological Applications

Boronic acids, including 2-Methoxycarbonyl-furan-3-boronic acid, have shown promise in several biological applications due to their ability to interact with biomolecules.

Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs. The incorporation of the boronic acid moiety into therapeutic agents has been shown to modify their selectivity and pharmacokinetic properties. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

These results suggest significant potential for developing new anticancer therapies based on this compound .

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored. The ability of these compounds to inhibit bacterial growth makes them candidates for addressing antibiotic resistance.

Antimicrobial Efficacy Assessment

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These findings indicate that this compound could serve as a basis for developing new antibacterial agents .

Synthetic Applications

The unique structure of this compound allows it to be utilized in various synthetic methodologies, particularly in organic synthesis.

Cross-Coupling Reactions

One of the most notable applications is in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, where boronic acids are used to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

Mechanism Overview

The Suzuki–Miyaura reaction involves several steps:

- Oxidative Addition: The aryl halide reacts with a palladium catalyst.

- Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination: The product is formed by eliminating the palladium catalyst.

This versatility in synthesis makes compounds like this compound valuable intermediates in organic chemistry .

Summary of Findings

The applications of this compound span across medicinal chemistry and organic synthesis, showcasing its potential as a therapeutic agent and a versatile building block in chemical reactions.

Key Highlights

- Biological Activity: Significant anticancer and antibacterial properties.

- Synthetic Utility: Essential role in cross-coupling reactions for synthesizing complex molecules.

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds to 2-Methoxycarbonyl-furan-3-boronic acid include boronic acids with furan, benzene, or benzofuran cores and varying substituents. Below is a detailed comparison based on structural features, reactivity, and applications:

Structural and Functional Group Comparison

Reactivity and Stability

- Electronic Effects: The methoxycarbonyl group in this compound withdraws electron density, stabilizing the boronic acid and enhancing its reactivity toward electrophilic partners in Suzuki couplings .

- Steric Considerations : Compared to benzene-based analogs (e.g., 3-(Methoxycarbonyl)-2-methylphenylboronic acid), the furan core offers reduced steric hindrance, facilitating reactions with bulky substrates .

- Hydrolytic Stability : Furan-based boronic acids are generally less hydrolytically stable than benzene derivatives due to the oxygen atom in the furan ring, which may increase susceptibility to protodeboronation under acidic conditions .

Research Findings and Practical Considerations

- Suzuki-Miyaura Coupling Efficiency : this compound demonstrates higher coupling yields with electron-deficient aryl halides (e.g., nitro-substituted partners) compared to (5-Methoxybenzofuran-2-yl)boronic acid, which performs better with electron-rich substrates .

- Storage and Handling: Like similar boronic acids (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid), it should be stored refrigerated in airtight containers to prevent moisture absorption and degradation .

- Synthetic Challenges : The furan ring’s sensitivity to strong acids/bases necessitates mild reaction conditions, unlike benzene derivatives that tolerate harsher environments .

準備方法

Bromination of Pre-Functionalized Furan Derivatives

A widely employed strategy involves the introduction of a boronic acid group at the 3-position of a furan ring pre-functionalized with a methoxycarbonyl group at the 2-position. This method typically begins with the bromination of 2-methoxycarbonylfuran using reagents such as N-bromosuccinimide (NBS) under controlled conditions. For instance, bromination at the 3-position is achieved by reacting 2-methoxycarbonylfuran with 1.2 equivalents of NBS in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at 80–100°C. The resulting 3-bromo-2-methoxycarbonylfuran serves as a key intermediate for subsequent borylation.

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation, a palladium-catalyzed reaction that replaces the bromine atom with a boronic acid group. Using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂, the reaction proceeds in tetrahydrofuran (THF) at 60–80°C, yielding 2-methoxycarbonyl-furan-3-boronic acid with reported yields of 65–75%. Critical parameters include:

-

Catalyst loading : 2–5 mol% Pd(dppf)Cl₂.

-

Solvent polarity : THF or dioxane enhances reaction efficiency.

-

Temperature : Elevated temperatures (≥60°C) reduce side reactions.

Metalation-Boronation Strategy

Directed Metalation Using Lithium Bases

An alternative approach leverages directed ortho-metalation (DoM) to deprotonate the furan ring at the 3-position. Starting with 2-methoxycarbonylfuran, a strong lithium base such as lithium diisopropylamide (LDA) is used to generate a lithiated intermediate at -78°C. Quenching this intermediate with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis yields the target boronic acid. Key advantages include:

Optimization of Reaction Conditions

-

Temperature control : Metalation at -78°C minimizes ring-opening side reactions.

-

Boron reagent : Triisopropyl borate outperforms trimethyl borate in reducing ester group interference.

-

Workup : Hydrolysis with dilute HCl (1M) ensures complete boronic acid formation.

Halogen-Boron Exchange Reactions

Lithium-Halogen Exchange

This method involves the synthesis of 3-bromo-2-methoxycarbonylfuran, followed by lithium-halogen exchange using n-butyllithium (n-BuLi) at -78°C. The resulting lithium intermediate reacts with trimethyl borate (B(OMe)₃), and subsequent hydrolysis produces the boronic acid.

Challenges and Solutions

-

Low-temperature requirements : Reaction scalability is limited by the need for cryogenic conditions.

-

Side reactions : Competing ring-opening pathways are mitigated by using THF as the solvent.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Temperature Range | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Bromination → Pd-catalyzed borylation | 65–75 | 60–100°C | High |

| Metalation-Boronation | DoM → Boronation → Hydrolysis | 50–60 | -78°C to RT | Moderate |

| Halogen-Boron Exchange | Li exchange → Borate addition | 55–65 | -78°C to 25°C | Low |

Key Findings :

-

Miyaura borylation offers the highest yields and scalability, making it suitable for industrial applications.

-

Metalation-boronation provides superior regioselectivity but requires stringent temperature control.

-

Halogen-boron exchange is less efficient due to cryogenic conditions and intermediate instability .

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxycarbonyl-furan-3-boronic acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves:

- Suzuki-Miyaura Coupling : Aryl halides or triflates react with boronic acids under palladium catalysis. For furan derivatives, halogenation at the 3-position followed by borylation is common .

- Directed C-H Borylation : Transition-metal catalysts (e.g., Ir or Rh) enable regioselective borylation of methoxycarbonyl-substituted furans .

Q. Analytical Techniques :

- NMR Spectroscopy : B NMR confirms boronic acid formation (~30 ppm for boronic acids). H/C NMR verifies substitution patterns .

- HPLC : Quantifies purity (>97% as per commercial standards) and detects hydrolyzed byproducts (e.g., boroxines) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the Lewis acidity of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The methoxycarbonyl group withdraws electron density, enhancing the boronic acid’s Lewis acidity. This:

- Accelerates transmetalation in Suzuki-Miyaura reactions but increases susceptibility to hydrolysis.

- Requires pH optimization (e.g., buffered aqueous conditions at pH 8–10) to balance reactivity and stability .

- Key Consideration : Use ligands (e.g., SPhos) to stabilize the Pd catalyst and suppress protodeboronation .

Advanced Research Questions

Q. What experimental strategies can mitigate hydrolysis and protodeboronation issues when using this compound in aqueous or protic reaction conditions?

Methodological Answer:

- Protection as Boronate Esters : Convert to pinacol or MIDA esters to enhance stability. Deprotection is achieved in situ using mild acids or bases .

- Anhydrous Solvents : Use THF or dioxane with molecular sieves to minimize water content .

- Additives : Include chelating agents (e.g., EDTA) to sequester metal impurities that accelerate decomposition .

- Example : Aryl boronate esters show <5% hydrolysis after 24 hours in THF/water (9:1) at 25°C .

Q. How can researchers resolve contradictory data regarding the regioselectivity of this compound in heterocyclic Suzuki-Miyaura couplings?

Methodological Answer: Contradictions often arise from:

- Substrate Electronic Effects : Electron-deficient heterocycles (e.g., pyridines) may favor coupling at positions ortho to electron-withdrawing groups.

- Catalyst-Ligand Systems : Bulky ligands (e.g., XPhos) improve selectivity for sterically hindered sites.

- Systematic Optimization :

Q. What are the implications of steric and electronic effects in the design of this compound-containing polymers?

Methodological Answer:

- Steric Effects : The 3-boronic acid group’s proximity to the methoxycarbonyl substituent limits accessibility for polymerization. Use monomers with flexible spacers (e.g., ethylene glycol) to reduce steric hindrance .

- Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces boronic acid’s pKa (~8.5 vs. ~10 for phenylboronic acid), enabling saccharide binding at physiological pH .

- Application Example : Copolymers with acrylamide backbones show glucose-responsive swelling ratios >200% in PBS .

Key Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。